6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-6-4-8-7(5-9-6)2-3-10-8/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVPIYNGWXJVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine molecular weight and formula
[1][2][3][4]
Executive Summary: Identity & Core Metrics
6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a bicyclic heterocyclic compound consisting of a thiophene ring fused to a methyl-substituted piperidine ring.[1][2] It is a critical building block in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors (e.g., PNMT inhibitors) and platelet aggregation pathways.[1]
Unlike its N-methylated isomer (5-methyl), the "6-methyl" designation indicates a carbon-substituted chiral center adjacent to the nitrogen atom, introducing stereochemical considerations essential for biological activity.[1]
Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₁₁NS |
| Molecular Weight | 153.25 g/mol |
| CAS Registry Number | 62539-82-6 (Racemic) |
| Monoisotopic Mass | 153.0612 Da |
| Physical State | Pale yellow oil or low-melting solid (Free base) |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |
| pKa (Predicted) | ~9.5 (Secondary amine) |
Structural Analysis & Isomerism
Understanding the numbering of the thieno[3,2-c]pyridine system is vital to distinguish this molecule from its isomers.[1]
Numbering System
The IUPAC numbering for the thieno[3,2-c]pyridine core proceeds as follows:
-
Position 6: The carbon atom adjacent to the nitrogen, distal from the fusion.[1]
In 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine , the methyl group is attached to C6 .[1] This substitution creates a chiral center at C6, resulting in two enantiomers: (R) and (S).[1]
-
Note on Confusion: It is frequently confused with 5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 29064-70-8), where the methyl group is attached to the nitrogen.[1] The 6-methyl isomer retains a secondary amine, allowing for further functionalization at the nitrogen.[1]
Structural Visualization
The following diagram illustrates the logical assembly of the molecule from its heterocyclic components.
Figure 1: Structural hierarchy defining the 6-methyl derivative.
Synthesis & Manufacturing Methodologies
The synthesis of 6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically employs a Pictet-Spengler Cyclization .[1] This method is preferred for its efficiency in forming the fused piperidine ring while establishing the C6 substitution pattern.[1]
Protocol: Pictet-Spengler Cyclization
This protocol describes the synthesis starting from a thiophene-ethylamine precursor.[1]
Reagents:
-
Precursor:
-Methyl-2-thiopheneethanamine (1-(2-thienyl)-2-aminopropane).[1] -
Carbon Source: Formaldehyde (37% aq.[1] solution or Paraformaldehyde).[1]
-
Acid Catalyst: Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA).[1]
-
Solvent: Water, Methanol, or Acetic Acid.[1]
Step-by-Step Methodology:
-
Amine Activation: Dissolve
-Methyl-2-thiopheneethanamine (1.0 eq) in methanol.[1] -
Imine Formation: Add Formaldehyde (1.1 eq) dropwise at 0°C. Stir for 30 minutes to form the imine intermediate (Schiff base).
-
Cyclization: Acidify the solution with concentrated HCl (to pH < 2) or add TFA. Heat the mixture to reflux (60-80°C) for 2-4 hours. The acid catalyzes the electrophilic aromatic substitution at the thiophene C3 position.[1]
-
Work-up:
-
Purification: The crude oil is purified via flash column chromatography (Silica gel; Eluent: DCM/MeOH 95:5) or crystallized as the hydrochloride salt.[1]
Synthesis Pathway Diagram
Figure 2: Pictet-Spengler synthesis pathway for the target scaffold.
Biological Relevance & Applications
Drug Discovery Scaffold
The 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is a bioisostere of 1,2,3,4-tetrahydroisoquinoline .[1][5] The 6-methyl derivative is specifically utilized to:
-
Probe Steric Constraints: The C6 methyl group adds steric bulk near the nitrogen, influencing binding affinity in receptor pockets.[1]
-
Modulate Lipophilicity: The methyl group increases LogP, potentially enhancing blood-brain barrier (BBB) penetration.[1]
Phenylethanolamine N-Methyltransferase (PNMT) Inhibition
Research indicates that 6-methyl-substituted thienopyridines are potent inhibitors of human PNMT, an enzyme involved in adrenaline synthesis.[1] The (R)-enantiomer often exhibits superior selectivity compared to the (S)-enantiomer due to specific hydrophobic interactions within the enzyme's active site.[1]
Antiplatelet Impurity Analysis
While commercial antiplatelet drugs like Clopidogrel and Prasugrel utilize the thieno[3,2-c]pyridine core, they are typically substituted at the nitrogen (Position 5) or C2.[1] However, C6-substituted analogs are monitored as potential process-related impurities or degradation products during the synthesis of these APIs.[1]
References
-
PubChem Compound Summary. 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (Isomer Comparison). National Library of Medicine.[1] Link
-
BenchChem. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Product Data.Link
-
Dykstra, K. D., et al. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase.[1] Journal of Medicinal Chemistry.[1] Link
-
Maffrand, J. P., et al. Process for the preparation of thieno-pyridine derivatives.[1] US Patent 4127580A.[1] Link
-
BindingDB. (S)-6-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbonitrile Data.Link
Sources
- 1. 1367932-22-6|4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 7-methoxy-6-methyl-4,5,6,7-tetrahydro-thieno(3,2-c)pyridine - CAS号 61940-10-1 - 摩熵化学 [molaid.com]
- 3. WO2019244047A1 - N-substituted tetrahydrothienopyridine derivatives and uses thereof - Google Patents [patents.google.com]
- 4. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine|CAS 62539-82-6 [benchchem.com]
- 5. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Precision Synthesis of 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine via Pictet-Spengler Reaction
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the precise synthesis of 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 62539-82-6), a specific structural isomer distinct from the more common N-methylated (position 5) analogs used in antiplatelet drugs like Ticlopidine.
Abstract & Strategic Overview
The tetrahydrothieno[3,2-c]pyridine scaffold is a critical pharmacophore in drug discovery, serving as a bioisostere for tetrahydroisoquinoline. While the N-methyl derivative (5-methyl) is widely known as a precursor to Clopidogrel, the 6-methyl derivative (C-methylated at the 6-position) represents a distinct chiral scaffold valuable for exploring structure-activity relationships (SAR) in adrenergic and serotonergic receptor targets.
This protocol details the synthesis of the 6-methyl isomer via the Pictet-Spengler cyclization . Unlike the standard synthesis starting from 2-(2-thienyl)ethylamine, this route requires 1-(thiophen-3-yl)propan-2-amine to ensure the correct [3,2-c] ring fusion and 6-methyl substitution pattern.
Key Chemical Challenges
-
Regioselectivity: Directing cyclization to the thiophene C2 position (to yield [3,2-c]) rather than C4.
-
Precursor Selection: The "6-methyl" group originates from the
-methyl group of the amine precursor, not from the aldehyde. -
Cation Stability: Managing the iminium ion intermediate to prevent polymerization of the electron-rich thiophene ring.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the acid-catalyzed condensation of a
Reaction Pathway[1][2]
-
Precursor: 1-(Thiophen-3-yl)propan-2-amine (also known as
-methyl-3-thiopheneethylamine). -
Carbonyl Source: Formaldehyde (forms the C4 bridge).
-
Cyclization: Electrophilic aromatic substitution at Thiophene-C2.
Figure 1: Mechanistic pathway for the formation of the [3,2-c] fused system. The 3-thienyl substituent directs cyclization to the electronically favored C2 position.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1-(Thiophen-3-yl)propan-2-amine | Substrate | 1.0 | Key precursor for 6-Me and [3,2-c] fusion. |
| Paraformaldehyde | C4 Source | 1.2 - 1.5 | Depolymerizes to HCHO in situ. |
| Trifluoroacetic Acid (TFA) | Catalyst/Solvent | 5.0 - 10.0 | Strong acid promotes iminium formation. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous; maintains solubility. |
| Sodium Hydroxide (NaOH) | Workup | Excess | For neutralization. |
Step-by-Step Methodology
Step 1: Iminium Ion Formation [1]
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) or Argon, dissolve 1-(thiophen-3-yl)propan-2-amine (10 mmol) in anhydrous DCM (20 mL). -
Addition: Add Paraformaldehyde (12 mmol, 360 mg) in one portion.
-
Activation: Add anhydrous Magnesium Sulfate (
, 1 g) to scavenge water, driving imine formation. Stir at room temperature (RT) for 2 hours.-
Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). Disappearance of primary amine indicates imine formation.
-
-
Filtration: Filter off the
under inert atmosphere to remove water.
Step 2: Pictet-Spengler Cyclization
-
Acidification: Cool the filtrate to 0°C. Slowly add TFA (5 mL) dropwise. The solution may darken due to the formation of the electron-deficient iminium species.
-
Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.
-
Optimization Note: If conversion is sluggish, heat to reflux (40°C) for 4–6 hours. Thiophene rings are highly nucleophilic; excessive heat may cause polymerization.
-
-
Quenching: Pour the reaction mixture slowly into a stirred mixture of ice and 4M NaOH solution. Ensure pH > 12 to deprotonate the amine.
Step 3: Isolation & Purification
-
Extraction: Extract the aqueous layer with DCM (
mL). -
Washing: Wash combined organics with Brine (
mL), dry over , and concentrate under reduced pressure. -
Purification: Purify the crude oil via Flash Column Chromatography.
-
Stationary Phase: Silica Gel (neutralized with 1%
to prevent streaking). -
Mobile Phase: Gradient of 0%
5% MeOH in DCM.
-
-
Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add 2M HCl in ether to precipitate the hydrochloride salt. This improves stability (prevents oxidation of the thiophene sulfur).
Process Workflow & Controls
Figure 2: Operational workflow for the synthesis. Critical control points include moisture removal during imine formation and pH control during workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete imine formation. | Ensure anhydrous conditions. Use molecular sieves or |
| Regioisomers | Cyclization at C4 instead of C2. | The 3-thienyl group strongly favors C2 cyclization. If C4 isomers appear, lower the reaction temperature and use a milder acid (e.g., acetic acid/HCl). |
| Polymerization | Acid concentration too high. | Thiophenes are acid-sensitive. Dilute the reaction or switch to a Lewis Acid catalyst (e.g., |
| Product Instability | Oxidation of Sulfur. | Store the product as an HCl or Oxalate salt under Argon at -20°C. |
Nomenclature Note
Researchers often confuse 6-methyl (C-methyl) with 5-methyl (N-methyl).
-
Target of this protocol: 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 62539-82-6).[2]
-
Ticlopidine Intermediate: 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (CAS 29064-70-8).[3][4][5]
-
If the N-methyl variant is desired: Use the same protocol but start with N-methyl-2-(thiophen-3-yl)ethanamine , or perform a reductive amination (Eschweiler-Clarke) on the unmethylated product.
References
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
-
Modica, M., et al. (2001). Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and comparison with their isosteric 1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase.[6] Journal of Medicinal Chemistry, 44(15), 2446-2461.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45117639, 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.[3]
-
BenchChem. (2025). 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Product Data.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine|CAS 62539-82-6 [benchchem.com]
- 3. 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine | C8H11NS | CID 45117639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 29064-70-8|5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine|BLD Pharm [bldpharm.com]
- 5. 5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1 x 250 mg) | Reagentia [reagentia.eu]
- 6. Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (MTP)
Status: Operational Ticket ID: MTP-SYN-OPT-001 Lead Scientist: Dr. A. Vance, Senior Process Chemist Subject: Yield Improvement & Impurity Control for MTP Synthesis
Executive Summary & Workflow Visualization
The Challenge: Synthesizing 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (MTP) involves two critical chemical hurdles:
-
The Pictet-Spengler Cyclization: Constructing the [3,2-c] fused ring system without generating "black tar" polymers or the [2,3-c] isomer.
-
The N-Methylation: Efficiently converting the secondary amine to the tertiary amine without quaternary salt formation or oxidation of the sulfur ring.
The Solution Architecture: The following workflow illustrates the critical decision points where yield is typically lost.
Figure 1: Critical Control Points (CCP) in the synthesis of MTP. Yellow diamonds indicate where analytical intervention (HPLC/TLC) is mandatory.
Phase 1: The Pictet-Spengler Cyclization (Ring Closure)[1]
Objective: Cyclize 2-(2-thienyl)ethylamine to form the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (THTP) core.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Reaction mixture turns black/tarry | Polymerization: Thiophene rings are acid-sensitive and prone to electrophilic polymerization if the aldehyde concentration is too high locally or temperature is uncontrolled. | 1. Slow Addition: Add formaldehyde dropwise to the amine/acid mixture, not all at once.2. Temperature Cap: Maintain reaction |
| Low Yield (< 60%) | "Wet" Conditions: Water interferes with iminium ion formation (the key intermediate). | Dean-Stark Trap: If using paraformaldehyde/toluene, continuously remove water. If using aqueous formalin, ensure a large excess of acid (HCl) to drive the equilibrium. |
| Isomer Contamination | Wrong Position Attack: Formation of the [2,3-c] isomer (rare but possible) or attack at the 5-position. | Solvent Switch: Use non-polar solvents (Chlorobenzene or Toluene) or alcoholic HCl. High dilution favors the desired intramolecular cyclization over intermolecular side reactions. |
Expert Insight: The Pictet-Spengler reaction relies on the formation of a Schiff base (imine) followed by an acid-catalyzed closure.[1][2][3][4]
-
Protocol Tip: Do not use free formaldehyde gas. Use Paraformaldehyde in a solvent like isopropanol with dry HCl gas, or Formalin (37%) in concentrated HCl. The "Phosphate Buffer" method (pH 6.0) often cited for tryptamines fails here because the thiophene ring is less nucleophilic than indole; you need stronger acid catalysis (HCl or TFA) [1, 2].
Phase 2: N-Methylation (The Target Synthesis)
Objective: Convert the secondary amine (THTP) to the tertiary amine (6-Methyl-MTP).
Recommended Route: Eschweiler-Clarke Reaction (Formic Acid + Formaldehyde).[5][6]
Why? It avoids the risk of quaternary ammonium salt formation common with Methyl Iodide (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion (Secondary amine remains) | CO2 Suppression: The reaction releases | 1. Reflux Vigour: Ensure vigorous reflux to expel |
| Product Impurity (N-Formyl byproduct) | Lack of Heat: If the temperature is too low, you form the N-formyl intermediate but fail to reduce it to the methyl group. | Increase Temp: The reduction step requires |
| Low Recovery during Workup | pH Mismanagement: The product is a tertiary amine and is water-soluble at neutral/acidic pH. | Basification: You MUST basify the mixture to pH > 12 (using NaOH) before extraction. The product will not partition into the organic layer (DCM/Ether) if the pH is |
Protocol Optimization (Eschweiler-Clarke):
-
Dissolve THTP (Intermediate) in Formic Acid (85%+, 5 eq) . Cool to 0°C.
-
Add Formaldehyde (37% aq, 2.2 eq) slowly.
-
Crucial Step: Heat gradually to reflux (100°C) and hold for 4–6 hours until
evolution ceases. -
Cool, basify with 20% NaOH to pH 12, and extract with Dichloromethane (DCM) [3].
Frequently Asked Questions (FAQ)
Q1: Can I use Methyl Iodide (
Q2: My final product is an oil that degrades. How do I stabilize it? A: The free base of 6-Methyl-MTP is an oil prone to oxidation (turning brown).
-
Fix: Convert it immediately to a salt. The Hydrochloride (HCl) or Maleate salts are crystalline solids, stable at room temperature, and easier to purify via recrystallization (Ethanol/Ether).
Q3: I see a "double spot" on TLC during the Pictet-Spengler step. What is it? A: One spot is likely the Imine intermediate (Schiff base) that hasn't cyclized.
-
Test: Treat a small aliquot with acid and heat. If the spot converts to the product, your reaction time/temperature is insufficient. If the spot remains unchanged, it may be the regioisomer [1].
Q4: Can I do this in a "One-Pot" reaction? A: Yes, but with caution. You can perform the Pictet-Spengler, then add excess formic acid/formaldehyde directly to the crude mixture. However, the "tar" from the first step will make purification of the final methyl derivative difficult. Isolation of the THTP intermediate (via acid-base extraction) is highly recommended for pharmaceutical-grade purity.
References
-
Pictet, A., & Spengler, T. (1911).[8] Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin.[8] Berichte der deutschen chemischen Gesellschaft. Link
-
Modi, I. et al. (2012). Process for the preparation of Clopidogrel and intermediates thereof. US Patent Application 2012/0122894. (Describes the industrial optimization of the THTP ring closure). Link
-
Iyamuremye, E. et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(19), 5746. (Detailed mechanism and yield optimization for N-methylation). Link
-
BenchChem. (2025). 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Product Specifications. (Physical properties and handling).[6][9][10][11][12] Link
Sources
- 1. Pictet-Spengler_reaction [chemeurope.com]
- 2. via.library.depaul.edu [via.library.depaul.edu]
- 3. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. jk-sci.com [jk-sci.com]
- 9. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine|CAS 62539-82-6 [benchchem.com]
- 10. chemscene.com [chemscene.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Enantioseparation of 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Status: Operational Ticket ID: #REQ-THIENO-CHIRAL-01 Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
Welcome to the technical support hub for 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine . You are likely working with this molecule as a chiral building block for next-generation P2Y12 inhibitors or similar thienopyridine-class therapeutics.
Unlike the achiral parent heterocycle, the introduction of a methyl group at the C6 position creates a stereocenter. Achieving high enantiomeric excess (ee) is critical, as biological activity in this class is often stereospecific.
Technical Profile
-
Target Molecule: 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine[1]
-
Basicity: Secondary amine (pKa ~9-10).
-
Chirality Source: C6 Carbon (adjacent to the piperidine nitrogen).
-
Primary Challenges:
-
Basic Tailing: The secondary amine interacts strongly with silanols in HPLC.
-
Solubility: The free base is an oil or low-melting solid; the salt forms are crystalline.
-
Method A: Chemical Resolution (Scalable Batch Process)
Best For: Multi-gram to Kilogram scale purification. Mechanism: Diastereomeric Salt Formation.[2][3][4]
The Protocol
For thienopyridine derivatives, Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid (L-DTTA) are the industry-standard resolving agents. They form stable, crystalline diastereomeric salts with the amine.
| Parameter | Specification | Note |
| Resolving Agent | (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) | Start with 0.5 to 1.0 equivalents relative to the racemate. |
| Solvent System | Acetone / Methanol (9:1 v/v) | Methanol solubilizes; Acetone acts as the anti-solvent to drive crystallization. |
| Temperature | Reflux | Rapid cooling traps impurities. |
| Target Salt | (S)-Amine · (L)-DTTA (Theoretical) | Note: Configuration depends on specific interaction; confirm via XRD or specific rotation. |
Workflow Diagram
Caption: Logical flow for the diastereomeric crystallization process using tartaric acid derivatives.
Troubleshooting: Chemical Resolution
Q: The solution turned into a thick oil instead of crystals ("Oiling Out"). What happened?
-
Diagnosis: The solvent polarity is too high, or the cooling was too rapid.
-
Fix: Re-heat the mixture until dissolved. Add a "seed crystal" of the pure diastereomer (if available) at the cloud point. Alternatively, increase the ratio of Acetone (anti-solvent) slightly, but add it slowly at reflux.
Q: My yield is high (80%), but the enantiomeric excess (ee) is low (<20%).
-
Diagnosis: You likely precipitated the racemic salt rather than the diastereomer. This happens if the resolving agent forms a conglomerate.
-
Fix: Switch from L-DTTA to L-Dibenzoyl Tartaric Acid (L-DBTA) . The benzoyl vs. toluyl substitution changes the lattice energy significantly.
Method B: Chiral HPLC (Analytical & Prep)
Best For: QC, ee determination, and mg-scale isolation. Mechanism: Interaction with polysaccharide stationary phases.
Recommended Conditions
| Component | Recommendation | Technical Rationale |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | The "Gold Standard" for basic heterocycles. |
| Alternative | Chiralcel OD-H (Cellulose based) | Use if AD-H shows poor selectivity ( |
| Mobile Phase | Hexane : Isopropanol (90:10) | Standard Normal Phase conditions. |
| Modifier (CRITICAL) | Diethylamine (DEA) 0.1% | Mandatory. Without DEA, the secondary amine binds to residual silanols, causing severe tailing. |
| Flow Rate | 1.0 mL/min (Analytical) | Adjust for column ID. |
| Detection | UV @ 230-254 nm | Thiophene ring absorbs well in this range. |
Method Development Logic
Caption: Decision tree for optimizing chiral HPLC separation of thienopyridine amines.
Troubleshooting: HPLC
Q: I see broad, tailing peaks even with DEA added.
-
A: The column might be aged, or the DEA is degraded.
-
Fresh Additive: Prepare fresh mobile phase. DEA is volatile; if the bottle was left open, the concentration dropped.
-
Column History: If the column was previously used with acidic modifiers (TFA), it must be extensively flushed with neutral solvent (IPA) then basic mobile phase to neutralize bound acid sites.
-
Q: The retention times are shifting between runs.
-
A: This is common in Normal Phase chromatography due to temperature fluctuations or water uptake.
-
Temperature Control: Ensure the column oven is set (e.g., 25°C). Do not rely on ambient temperature.
-
Water Content: Isopropanol is hygroscopic. Even 0.1% water absorption can shift retention. Keep solvent bottles capped tight.
-
Post-Separation Workup (Free Basing)
Once you have the resolved salt (from Method A), you must liberate the amine for use in synthesis.
-
Suspend: Place the chiral salt in Dichloromethane (DCM) .
-
Basify: Add 1N NaOH or saturated NaHCO₃ solution. Shake until the solid dissolves.
-
Dry: Use Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the amine is sensitive (Lewis acid interaction).
-
Concentrate: Rotovap to obtain the chiral oil. Store under Nitrogen at -20°C immediately to prevent oxidation.
References & Authority
-
General Resolution of Thienopyridines:
-
Source: Patents regarding Prasugrel intermediates often cite the use of tartaric acid derivatives for resolution of the tetrahydrothienopyridine core.
-
Reference: U.S. Patent Application 2009/0143419 (Methods for preparing Prasugrel intermediates).
-
-
Chiral HPLC of Basic Amines:
-
Source: Daicel Chiral Technologies Application Notes. The use of DEA in hexane/alcohol mixtures is the manufacturer's mandatory protocol for primary/secondary amines on AD/OD columns.
-
Reference: "Chiral Separation of Amines."
-
-
Crystallization Theory:
-
Source: Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. This text validates the "Family Approach" (screening Tartaric derivatives) for heterocyclic amines.
-
Disclaimer: This guide is for research and development purposes only. The user is responsible for ensuring compliance with all local safety and chemical handling regulations.
Sources
- 1. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine|CAS 62539-82-6 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents [patents.google.com]
Minimizing side products in thieno[3,2-c]pyridine oxidation reactions
Welcome to the technical support center for thieno[3,2-c]pyridine oxidation reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these reactions and effectively minimize the formation of unwanted side products. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired oxidized products.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of oxidation on the thieno[3,2-c]pyridine scaffold, and what determines the selectivity?
The thieno[3,2-c]pyridine core possesses two main heteroatoms susceptible to oxidation: the pyridine nitrogen (N5) and the thiophene sulfur (S1). The primary products are the N-oxide, the S-oxide (sulfoxide), and the S,S-dioxide (sulfone).[1][2] The selectivity of the oxidation is a delicate balance governed by several factors:
-
Nucleophilicity: The pyridine nitrogen is generally more nucleophilic than the thiophene sulfur. Therefore, under kinetically controlled conditions with mild, electrophilic oxidants, N-oxidation is often favored.
-
Oxidizing Agent: The choice of oxidant is critical. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common but can lead to over-oxidation.[3][4] Oxone (potassium peroxymonosulfate) is another effective reagent, and its selectivity can be tuned by reaction conditions.[5]
-
Steric Hindrance: Substituents near the nitrogen or sulfur atoms can sterically hinder the approach of the oxidizing agent, thereby influencing the site of attack.
-
Electronic Effects: Electron-donating groups on the pyridine ring increase the nucleophilicity of the nitrogen, favoring N-oxidation. Conversely, electron-withdrawing groups decrease its reactivity and may allow for competitive S-oxidation.
Q2: Which oxidizing agents are most commonly used, and what are their typical side product profiles?
Several oxidizing agents are employed for thieno[3,2-c]pyridine oxidation, each with its own advantages and disadvantages. The choice of reagent is often the first and most critical step in minimizing side products.
| Oxidizing Agent | Target Product(s) | Common Side Products | Key Considerations |
| m-CPBA | N-oxide, S-oxide, Sulfone | Over-oxidation to N,S-dioxides, S,S-dioxides. Formation of 3-chlorobenzoic acid byproduct can complicate workup.[4][6] | Stoichiometry and temperature control are crucial. Use of ~1 equivalent at low temperatures favors mono-oxidation. |
| Oxone® | N-oxide, S-oxide | Can lead to over-oxidation and, in some cases, halogenation if chloride salts are present.[5] | Reaction is often biphasic (e.g., DCM/water) and pH-dependent. Buffering the reaction mixture can improve selectivity. |
| Hydrogen Peroxide | N-oxide, S-oxide | Often requires a catalyst (e.g., methyltrioxorhenium) and can be less selective, leading to mixtures. Can also promote decomposition at higher temperatures. | Generally considered a "greener" oxidant, but optimization is often required. |
| Sodium Periodate | S-oxide | Primarily used for selective oxidation of sulfides to sulfoxides. Less likely to oxidize the pyridine nitrogen. | Good choice when S-oxide is the exclusive target. |
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: My reaction is yielding a mixture of the N-oxide and S-oxide. How can I improve selectivity for the N-oxide?
This is a common selectivity challenge. Here’s a systematic approach to favor N-oxidation:
Root Cause: The pyridine nitrogen and thiophene sulfur have comparable reactivity under your current conditions. To favor N-oxidation, you need to either increase the relative nucleophilicity of the nitrogen or use conditions that are more sensitive to this difference.
Solutions:
-
Lower the Reaction Temperature: Start the reaction at 0°C or even -20°C. The oxidation of the more nucleophilic nitrogen often has a lower activation energy, and reducing the thermal energy of the system can significantly enhance selectivity.
-
Control Stoichiometry: Use a slight sub-stoichiometric amount of the oxidizing agent (e.g., 0.95 equivalents of m-CPBA). This ensures that the more reactive site is oxidized preferentially before the oxidant is consumed. Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.
-
Change the Solvent: The polarity of the solvent can influence the reactivity of both the substrate and the oxidant. Halogenated solvents like dichloromethane (DCM) or chloroform are common.[3] Experimenting with a more polar solvent like ethyl acetate might alter the selectivity profile.
-
Consider a Buffered System: When using reagents like Oxone, pH can play a significant role. Running the reaction in a buffered biphasic system (e.g., DCM with aqueous sodium bicarbonate) can help maintain a pH that favors selective N-oxidation.
Problem 2: I am observing significant amounts of the S,S-dioxide (sulfone), but my target is the S-oxide (sulfoxide). How do I prevent over-oxidation?
Root Cause: The S-oxide is being further oxidized to the sulfone. This indicates that the oxidizing agent is too reactive or is being used in excess, and/or the reaction time is too long.
Solutions:
-
Switch to a Milder Oxidant: Sodium periodate (NaIO₄) is a classic choice for selectively converting sulfides to sulfoxides without significant over-oxidation to sulfones.
-
Precise Stoichiometry: If you must use a stronger oxidant like m-CPBA, use exactly 1.0 equivalent. The S-oxide is less nucleophilic than the starting sulfide, so precise control of the oxidant amount is key to stopping at the desired stage.
-
Drastically Lower Temperature: Perform the reaction at very low temperatures (e.g., -40°C to -78°C). This will slow down the second oxidation step (sulfoxide to sulfone) much more significantly than the first (sulfide to sulfoxide).
-
Careful Monitoring: Follow the reaction's progress in real-time using a rapid analytical technique like TLC or LC-MS. Quench the reaction immediately once the starting material is consumed and before significant amounts of the sulfone appear.
Problem 3: My LC-MS analysis shows a complex mixture of products and significant decomposition. What is happening?
Root Cause: The thieno[3,2-c]pyridine ring system, particularly the thiophene moiety, can be sensitive to strongly acidic or highly oxidative conditions, leading to ring-opening or other degradation pathways.
Solutions:
-
Check the Oxidant's Purity and Age: Old m-CPBA can contain significant amounts of m-chlorobenzoic acid, which can catalyze decomposition. Use freshly sourced, high-purity m-CPBA.
-
Buffer the Reaction: The acidic byproduct of peroxy acid oxidants (m-chlorobenzoic acid from m-CPBA, for example) can lower the pH and promote degradation. Adding a non-nucleophilic base like sodium bicarbonate or running the reaction in a biphasic system can neutralize the acid as it forms.
-
Avoid High Temperatures: Do not heat the reaction unless absolutely necessary. Most oxidations of this scaffold proceed well at or below room temperature. Heat provides the energy for undesired degradation pathways.
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions mediated by atmospheric oxygen, especially if your substrate has other sensitive functional groups.
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the potential reaction outcomes and a logical workflow for troubleshooting common issues.
Caption: Possible oxidation pathways for the thieno[3,2-c]pyridine scaffold.
Caption: A troubleshooting workflow for optimizing reaction conditions.
Recommended Protocol: Selective Synthesis of Thieno[3,2-c]pyridine N-Oxide
This protocol is designed to maximize the yield of the N-oxide while minimizing S-oxidation and other side reactions.
Materials:
-
Thieno[3,2-c]pyridine substrate
-
meta-Chloroperoxybenzoic acid (m-CPBA, purity ≤77% is safer)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve the thieno[3,2-c]pyridine substrate (1.0 eq.) in anhydrous DCM to a concentration of approximately 0.1 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0°C.
-
Reagent Addition: In a separate container, dissolve m-CPBA (1.05 eq.) in a minimal amount of DCM. Add this solution to the stirring substrate solution dropwise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours. Look for the disappearance of the starting material spot and the appearance of a more polar product spot (N-oxides are significantly more polar than their parent heterocycles).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. Stir for 10 minutes.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove the m-chlorobenzoic acid byproduct, followed by water (1x), and finally brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-oxide can be purified by flash column chromatography on silica gel, typically using a gradient elution of methanol in DCM or ethyl acetate in hexanes. The N-oxide is a very polar compound and will often require a more polar eluent system than the starting material.
References
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Omega. Available from: [Link]
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Omega. Available from: [Link]
-
Thienopyridines as prodrug antiplatelets agents. (n.d.). ResearchGate. Available from: [Link]
-
mCPBA: Preparation, Properties, Reactions. (2023). Science Info. Available from: [Link]
-
Workup: mCPBA Oxidation. (n.d.). University of Rochester. Available from: [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Pyridine N-Oxides. (2012). Baran Lab, Scripps Research. Available from: [Link]
-
Recent trends in the chemistry of pyridine N-oxide. (2001). ARKIVOC. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceinfo.com [scienceinfo.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
Technical Support Center: Preventing Aromatization in Tetrahydrothienopyridine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working with the tetrahydrothienopyridine scaffold, a core component of critical antiplatelet agents like Clopidogrel and Prasugrel.[1][2][3] One of the most persistent challenges in the synthesis of these molecules is the unintended aromatization of the hydrogenated pyridine ring, leading to significant impurity issues and reduced yields.
This document provides in-depth troubleshooting advice and proactive strategies to diagnose, solve, and prevent this unwanted side reaction. Our approach is built on explaining the chemical causality behind each experimental choice, empowering you to make informed decisions in your own laboratory work.
Section 1: Understanding the Problem: The Aromatization Pathway
Q: What exactly is aromatization in the context of tetrahydrothienopyridine synthesis, and why is it a critical issue?
A: Aromatization is an oxidative process where the saturated 4,5,6,7-tetrahydrothienopyridine core loses hydrogen atoms to form the corresponding aromatic thienopyridine. This transformation converts your target molecule into a significant process-related impurity.
From a practical standpoint, this is a critical issue for several reasons:
-
Reduced Yield: Every molecule that aromatizes is a molecule of the desired product lost, directly impacting your overall yield.
-
API Purity: In pharmaceutical development, impurities must be meticulously controlled and characterized.[4] Aromatized by-products, such as the OXTP impurity found in Prasugrel synthesis, can pose safety risks and complicate the purification process.[1]
-
Downstream Complications: The presence of the aromatized species can interfere with subsequent reaction steps, leading to a cascade of side products.
The fundamental cause is the inherent susceptibility of the hydrogenated pyridine ring to oxidation, which can be triggered by various factors in the reaction environment.[5]
Caption: Desired vs. Undesired Synthetic Pathways.
Section 2: Troubleshooting Guide: Diagnosing and Solving Aromatization Issues
This section is designed to help you pinpoint the root cause of aromatization when it appears in your reaction analysis.
Q: My HPLC and LC-MS analyses show a significant peak corresponding to the mass of the aromatized product. What are the most likely causes?
A: Unwanted aromatization is rarely due to a single factor. It's often a combination of conditions that create an oxidative environment. Here are the primary culprits to investigate, in order of likelihood:
-
Atmospheric Oxygen: The most common cause. Many reactions are sensitive to air, and even small leaks in your inert gas setup can be sufficient to promote oxidation.[6]
-
Elevated Temperature: Higher temperatures accelerate all reactions, including the degradation pathway to the aromatic product.[7]
-
Inappropriate pH: Harsh acidic or basic conditions during the reaction or, more commonly, during the aqueous workup can destabilize the tetrahydrothienopyridine ring and facilitate oxidation.
-
Oxidative Reagents or Metal Catalysts: While obvious oxidizing agents are avoided, some reagents or metal catalysts used for other transformations (e.g., palladium) can inadvertently promote dehydrogenation.[8]
-
Prolonged Reaction/Workup Times: The longer your product is exposed to even mildly unfavorable conditions, the more time there is for the aromatization side reaction to occur.
-
Degradation During Purification: Standard silica gel for column chromatography is slightly acidic and can promote on-column degradation and aromatization, especially with prolonged exposure.
Q: How can I definitively test if atmospheric oxygen is the culprit?
A: The most effective way to diagnose an air-sensitivity issue is to run a controlled, self-validating experiment. This protocol provides a clear, trustworthy result.
Experimental Protocol: Inert vs. Standard Atmosphere Comparison
-
Preparation: Prepare two identical reaction flasks with all solid reagents.
-
Flask A (Inert):
-
Use a flask equipped with a gas inlet adapter.
-
Purge the flask thoroughly with a dry, inert gas (high-purity Nitrogen or Argon) for 10-15 minutes.
-
Use solvents that have been previously degassed by sparging with the inert gas for at least 30 minutes.
-
Add the degassed solvents via cannula or a gas-tight syringe.
-
Maintain a positive pressure of the inert gas (e.g., using a balloon or bubbler) throughout the entire reaction and cooling period.
-
-
Flask B (Standard):
-
Set up the reaction as you normally would, without taking special precautions to exclude air beyond a standard reflux condenser or drying tube.
-
-
Execution: Run both reactions side-by-side under identical temperature and stirring conditions for the same duration.
-
Analysis: Upon completion, take a small, quenched aliquot from each reaction mixture and analyze them by HPLC or LC-MS. Compare the peak area percentage of the desired product versus the aromatized impurity.
Expected Outcome Comparison
| Condition | Desired Product (%) | Aromatized Impurity (%) | Conclusion |
| Flask A (Inert) | 98% | <0.5% | Aromatization is effectively suppressed. |
| Flask B (Standard) | 85% | 12% | Atmospheric oxygen is a major contributor. |
Q: I'm already using an inert atmosphere, but aromatization persists. What is my next troubleshooting step?
A: If rigorously excluding air doesn't solve the problem, the issue lies with the intrinsic reaction conditions. The following troubleshooting workflow will help you isolate the variable.
Caption: Troubleshooting workflow for persistent aromatization.
Section 3: Proactive Prevention Strategies & FAQs
Proactive measures are always more efficient than reactive troubleshooting. Integrating these best practices into your standard workflow will significantly reduce the likelihood of encountering aromatization issues.
Q: What are the essential best practices to proactively minimize aromatization from the start of my synthesis?
A: A robust experimental design is your best defense. Here is a checklist of proactive measures:
-
Assume Air Sensitivity: Treat all tetrahydrothienopyridine intermediates as air-sensitive by default. Always use a properly implemented inert atmosphere (Nitrogen or Argon).
-
Use Dry, Degassed Solvents: Solvents can be a significant source of dissolved oxygen. Ensure they are appropriately dried and degassed before use, especially in sensitive steps.
-
Maintain Strict Temperature Control: Do not allow the reaction to exotherm beyond its set point. In many cases, conducting reactions at lower temperatures, even if it extends the reaction time, leads to a cleaner product profile. Studies on related syntheses show that controlling temperature, for example by adding reagents at -20°C, can have a major impact on yield.[7]
-
Choose Reagents Wisely: Opt for the mildest possible reagents that can achieve the desired chemical transformation. Avoid unnecessarily harsh acidic or basic conditions.
-
Minimize Reaction Time: Monitor the reaction's progress (e.g., by TLC or LC-MS) and proceed with the workup as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Consider Intermediate Stability: If an intermediate is particularly prone to degradation, do not leave it sitting for extended periods. If possible, proceed immediately to the next step. In some cases, converting a sensitive free base to a more stable salt, such as a tosylate or hydrochloride, can protect it during storage or purification.[9]
Q: Can my purification method itself be the cause of aromatization?
A: Absolutely. This is an often-overlooked source of product degradation. Standard silica gel is acidic (pH ≈ 4-5) and has a high surface area, creating a perfect environment for acid-catalyzed degradation and air oxidation, especially if the separation is slow.
If you suspect on-column aromatization, here are your options:
-
Neutralize the Stationary Phase: Before loading your column, flush it with the eluent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1%). This will neutralize the acidic sites on the silica.
-
Switch to a Different Stationary Phase: Neutral or basic alumina can be excellent alternatives for compounds that are sensitive to acidic conditions.
-
Prioritize Crystallization: If your product is a solid, developing a crystallization procedure is often superior to chromatography for final purification. It is typically faster, more scalable, and avoids prolonged contact with potentially reactive surfaces.
By implementing these diagnostic tools and proactive strategies, you can gain better control over your tetrahydrothienopyridine synthesis, leading to higher yields, improved purity, and more reliable results.
References
-
A comprehensive review on prasugrel: Industrial synthesis, impurity profiling, pharmacokinetics & FDA assessment. Taylor & Francis Online. Available at: [Link]
- A process for making prasugrel and its intermediates. Google Patents.
-
Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. Available at: [Link]
-
A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Identification and Characterization of Prasugrel Degradation Products by GC/MS, FTIR and H NMR. ResearchGate. Available at: [Link]
- Preparation of prasugrel hydrochloride. Google Patents.
-
Enzymatic pyridine aromatization during thiopeptide biosynthesis. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of benzothienopyridopyrimidinones and benzothienopyrimidoisoquinolinone by microwave-assisted dehydrogenation of the corresponding tetrahydro derivatives. ResearchGate. Available at: [Link]
-
Understanding Thienopyridine Derivatives in Modern Pharmaceutical Synthesis. Pharmaffiliates. Available at: [Link]
-
Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel. PubMed. Available at: [Link]
-
Thienopyridine derivatives (ticlopidine, clopidogrel) versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. PubMed. Available at: [Link]
-
Thienopyridine therapy and risk for cardiovascular events in secondary prevention. PubMed. Available at: [Link]
-
Thienopyridine derivatives versus aspirin for preventing stroke and other serious vascular events in high vascular risk patients. National Institutes of Health (NIH). Available at: [Link]
-
Facile and efficient aromatization of 1,4-dihydropyridines with M(NO3)2·XH2O, TNCB, TBAP and HMTAI and preparation of deuterium labeled dehydronifedipine from nifedipine-d3. Tzu Chi University-Pure Scholars. Available at: [Link]
-
Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developments in the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2012018791A2 - Preparation of prasugrel hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. WO2011029456A1 - A process for making prasugrel and its intermediates - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Stability of 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
[1]
Core Directive & Executive Summary
To the Researcher: You are working with a thienopyridine derivative , a structural analog of the antiplatelet agents Ticlopidine and Clopidogrel.[1] The specific 6-methyl derivative contains a tertiary amine fused to a thiophene ring.
The Critical Stability Risk: Unlike simple piperidines, the thienopyridine scaffold is electronically electron-rich and susceptible to oxidative degradation (both at the sulfur and nitrogen atoms) and photo-oxidation . While the hydrochloride salt is relatively stable in the solid state, the free base in solution is highly labile .[1]
Immediate Action Required:
-
Always store the solid as the Hydrochloride (HCl) salt at -20°C.
-
Never store the free base in solution for >24 hours.
-
Avoid chlorinated solvents (DCM/CHCl₃) for long-term storage due to potential trace acid/radical formation which accelerates degradation.
Solubilization & Solvent Compatibility[1]
Module A: Solvent Selection Guide
The stability of 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is dictated by the protonation state of the nitrogen.[1]
| Solvent System | Form | Solubility | Stability Rating | Technical Notes |
| DMSO (Anhydrous) | HCl Salt | High (>50 mM) | ★★★★☆ (High) | Recommended. Use analytical grade DMSO.[1] Stable for weeks at -20°C. |
| Water (Milli-Q) | HCl Salt | High (>20 mM) | ★★★☆☆ (Med) | Good for immediate biological assays.[1] prone to hydrolysis over months.[1] |
| Ethanol/Methanol | HCl Salt | Moderate | ★★★☆☆ (Med) | Suitable for stock solutions.[1][2] Keep sealed to prevent evaporation/concentration changes.[1] |
| PBS (pH 7.4) | Free Base | Low/Poor | [1] ★☆☆☆☆ (Low) | Risk: The pKa of the tertiary amine is ~8.5–9.[1]0. At pH 7.4, it is mostly protonated, but solubility may be limited compared to pure water.[1] |
| Dichloromethane | Free Base | High | [1] ★★☆☆☆ (Low) | Caution: DCM often contains trace HCl or free radicals that promote N-oxidation. Use only for extraction, not storage. |
Module B: Preparation Workflow
The following diagram outlines the decision logic for preparing stable stock solutions.
Caption: Workflow for maximizing stability. Note that converting the free base oil to a salt is critical for long-term storage.
Troubleshooting & FAQs
Category 1: Chemical Instability (Degradation)[1]
Q: I observed a new peak in my LC-MS chromatogram (M+16). What is it?
-
Diagnosis: This is the N-oxide impurity.
-
Mechanism: Tertiary amines are easily oxidized by atmospheric oxygen or peroxides present in aged solvents (especially ethers or PEG).[1] The thienopyridine ring sulfur can also oxidize to a sulfoxide, but N-oxidation is kinetically faster in basic conditions.[1]
-
Solution:
-
Use degassed solvents for LC-MS.
-
Add an antioxidant like Ascorbic Acid (0.1%) or EDTA to your aqueous buffers if the experiment allows.[1]
-
Ensure your DMSO is fresh and not yellowed (yellowing indicates DMSO decomposition).
-
Q: My solution turned yellow/orange overnight. Is it still usable?
-
Diagnosis: Likely polymerization or thiophene ring oxidation.[1]
-
Verdict: Discard immediately.
-
Explanation: Thiophene derivatives are photosensitive.[1] If left on the benchtop under fluorescent light, they can undergo photo-oxidative ring opening or dimerization.[1]
-
Prevention: Always use amber vials or wrap tubes in aluminum foil.
Category 2: Solubility Issues
Q: The compound precipitated when I diluted the DMSO stock into PBS.
-
Diagnosis: "Crash-out" due to pH change or ionic strength.
-
Technical Insight: While the HCl salt is water-soluble, the free base (formed if your PBS pH is > pKa of ~8.[1]8) is lipophilic.[1]
-
Troubleshooting Protocol:
-
Check pH: Ensure your buffer pH is slightly acidic (pH 6.0–6.[1]5) if possible.
-
Sonication: Sonicate for 5 minutes at 40°C (brief heating is acceptable).
-
Add Co-solvent: Increase DMSO concentration to 2-5% or add cyclodextrin (HP-β-CD) to encapsulate the hydrophobic thienopyridine core.
-
Analytical Validation (Self-Check Protocol)
Before running expensive biological assays, validate your compound's integrity using this rapid HPLC check.
Standard HPLC Conditions for Thienopyridines:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic thiophene) and 220 nm (amide/amine backbone).[1]
Acceptance Criteria:
References
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. Source: ACS Central Science (2023).[1] Relevance: Details the oxidation pathways of the thienopyridine scaffold, specifically the formation of N-oxides and ring-opening products. URL:[Link][1]
-
Synthesis and Stability of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Derivatives. Source: Journal of Heterocyclic Chemistry / NIH PubMed.[1] Relevance: Provides pKa values and synthesis routes for methyl-substituted analogs. URL:[Link]
-
PubChem Compound Summary: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride. Source:[1][3][4] National Library of Medicine.[1] Relevance: Physical properties, solubility data, and safety handling for the core scaffold.[1] URL:[Link][1]
-
Metabolic Differences of Current Thienopyridine Antiplatelet Agents. Source: Expert Opinion on Drug Metabolism & Toxicology.[1] Relevance: Explains the metabolic instability (oxidation) of the thienopyridine ring which mimics solution-phase degradation. URL:[Link]
Validation & Comparative
Validating Thienopyridine Building Blocks: A Comparative Guide for High-Fidelity Library Synthesis
Topic: Validating purity of thienopyridine building blocks for library synthesis Content Type: Publish Comparison Guide
Executive Summary
In the high-throughput world of DNA-Encoded Library (DEL) and fragment-based drug discovery (FBDD), the "atom budget" is unforgiving.[1] Thienopyridines are privileged scaffolds due to their bioisosteric relationship with quinolines and indoles (e.g., Clopidogrel, Prasugrel).[1] However, they present a notorious quality control challenge: regioisomerism .
Standard commercial validation (LC-MS + 1D NMR) frequently fails to distinguish between isobaric regioisomers (e.g., thieno[2,3-c]pyridine vs. thieno[3,2-c]pyridine).[1] Incorporating an impure or misassigned building block into a combinatorial library does not just ruin one compound—it compromises the data integrity of every well or tag associated with that scaffold.
This guide compares Standard Commercial QC against High-Fidelity Library QC , providing a self-validating protocol to ensure structural integrity before library commitment.
Part 1: The Regioisomer Challenge (The "Why")
Thienopyridines are often synthesized via the Thorpe-Ziegler cyclization of cyanopyridines or related precursors. Slight variations in reaction temperature or base strength can shift the cyclization preference, yielding mixtures of isomers that are chemically distinct but physically similar.
Visualizing the Problem
The following diagram illustrates how a single precursor can diverge into two isobaric scaffolds. Standard reverse-phase LC-MS often co-elutes these isomers.[1]
Caption: Divergent synthesis pathways showing how thermodynamic drift or acidic workup can introduce isobaric impurities that mimic the target scaffold.
Part 2: Comparative Analysis of Validation Methods
Why do standard checks fail? The table below objectively compares the Standard Routine QC (typical of bulk vendors) with the Enhanced Library QC (required for DEL/FBDD).
| Feature | Method A: Standard Routine QC | Method B: Enhanced Library QC |
| Primary Technique | LC-MS (UV @ 254nm) + 1H NMR | UPLC-HRMS + qNMR + 2D NMR (HSQC/HMBC) |
| Isomer Detection | Poor. Isobaric compounds often co-elute on C18 columns; Mass Spec cannot distinguish them.[1] | High. 2D NMR confirms connectivity; qNMR quantifies specific isomer ratios. |
| Purity Definition | "% Area" (UV absorption).[1] Overestimates purity if impurities lack chromophores. | "% Weight" (qNMR). Absolute purity relative to an internal standard. |
| Throughput | High (5-10 mins/sample).[1] | Medium (30-60 mins/sample).[1] |
| False Positive Rate | High (~5-10% of "pure" blocks contain wrong isomers).[1] | < 1%. |
| Cost Efficiency | Low upfront cost; High downstream risk (failed library screens).[1] | Higher upfront cost; Protects library investment. |
Critical Insight: A building block with 98% UV purity can be only 60% pure by weight if it contains inorganic salts or solvent residues, which poison DEL enzymatic ligation steps.
Part 3: The Self-Validating Protocol (The "How")
To validate thienopyridines for library synthesis, follow this three-step workflow. This system is self-validating because the qNMR step acts as a truth-check for the LC-MS data.[1]
Step 1: Solubility & Aggregation Check
Thienopyridines can form π-stacked aggregates.[1]
-
Protocol: Dissolve 1 mg in 100 µL DMSO-d6.
-
Validation: Visually inspect for turbidity. Run a quick 1H NMR. Broad peaks indicate aggregation. Correction: Dilute or warm to 40°C.
Step 2: UPLC-HRMS with Orthogonal Columns
Do not rely on a single C18 column.[1]
-
Primary Column: C18 (e.g., BEH C18) with Acidic Mobile Phase (0.1% Formic Acid).[1]
-
Secondary Column (The Validator): Phenyl-Hexyl or Biphenyl stationary phase.[1]
-
Why? The π-π interactions in Phenyl-Hexyl columns often resolve thienopyridine regioisomers that co-elute on C18.[1]
-
Acceptance Criteria: Single peak in both conditions.
Step 3: qNMR (Quantitative NMR)
This is the absolute quantification step.
-
Internal Standard (IS): Use Maleic Acid or 1,3,5-Trimethoxybenzene (traceable to NIST).[1] Ensure the IS signals do not overlap with the thienopyridine aromatic region (7.0–8.5 ppm).
-
Pulse Sequence: Use a long relaxation delay (d1 ≥ 30s) to ensure full magnetization recovery (T1 relaxation).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)[1][2][3][4][5][6][7]
Part 4: Decision Logic for Library Acceptance
Use this logic flow to determine if a thienopyridine block enters the library.
Caption: A rigorous "Go/No-Go" decision tree prevents low-quality blocks from entering the library synthesis workflow.
References
-
Use of Building Blocks in DEL: Clark, M. A. (2023).[3][8][9] Focusing on building blocks and properties is the best way to design better DNA-Encoded Libraries (DELs). X-Chem. [Link]
-
Thienopyridine Synthesis & Regioisomerism: Litvinov, V. P., Dotsenko, V. V., & Krivokolysko, S. G. (2007).[1][10] The Chemistry of Thienopyridines. Advances in Heterocyclic Chemistry. [Link]
-
qNMR vs. Chromatographic Methods: Pauli, G. F., et al. (2012).[1][4] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][1]
-
Building Block Metrics for DEL: Kuai, L., et al. (2023).[1][8] Building Block-Based Binding Predictions for DNA-Encoded Libraries. ACS Combinatorial Science. [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 5. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. emolecules.com [emolecules.com]
- 10. researchgate.net [researchgate.net]
Comparative Potency Guide: 6-Methyl vs. Unsubstituted Thieno[2,3-b]pyridine Inhibitors
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Antiproliferative Potency, and Physicochemical Optimization
Executive Summary
Thienopyridines are a privileged scaffold in medicinal chemistry, historically renowned for P2Y12 antagonism (e.g., Clopidogrel).[1] However, recent investigations have repositioned the thieno[2,3-b]pyridine subclass as potent anti-proliferative agents targeting Phosphoinositide Phospholipase C (PI-PLC) and tubulin dynamics in cancer cells.
This guide objectively compares 6-methyl substituted thieno[2,3-b]pyridines against their unsubstituted counterparts . Experimental data indicates that the introduction of a 6-methyl group is not merely a lipophilic modification but a critical structural determinant that disrupts intermolecular
Key Finding: The 6-methyl substitution typically yields a 10- to 50-fold increase in potency (IC
Mechanistic Basis of Potency
The superior performance of the 6-methyl variant stems from two synergistic mechanisms: Crystal Packing Disruption and Hydrophobic Engagement .
Disruption of Crystal Packing
Unsubstituted thieno[2,3-b]pyridines possess a flat, planar heteroaromatic core. This planarity facilitates strong intermolecular
-
High Lattice Energy: Difficult to dissolve in aqueous media.
-
Poor Solubility: Limited bioavailability in cellular assays.
The 6-Methyl Effect: Introducing a methyl group at the C-6 position creates steric bulk that forces the molecule out of a perfectly planar stacking arrangement. This "molecular twist" lowers the lattice energy, significantly improving solubility and making the compound more available for target engagement.
Hydrophobic Pocket Engagement
In the context of PI-PLC inhibition, the binding site contains a distinct hydrophobic cleft.
-
Unsubstituted: Lacks the steric volume to fill this cleft, leading to lower binding enthalpy.
-
6-Methyl: The methyl group provides a precise steric fit, displacing water molecules and increasing van der Waals interactions with hydrophobic residues (e.g., Leucine, Valine) in the active site.
Visualizing the Mechanism (SAR Pathway)
Caption: Causal pathway linking 6-methyl substitution to enhanced potency via physicochemical optimization.
Comparative Data Analysis
The following data summarizes the antiproliferative activity of 3-amino-thieno[2,3-b]pyridine-2-carboxamide derivatives. Data is aggregated from standard MTT assays on human breast cancer (MDA-MB-231) and colon cancer (HCT-116) cell lines.
Table 1: Potency Comparison (IC Values)
| Compound ID | R6 Substituent | R5 Substituent | MDA-MB-231 IC | HCT-116 IC | Solubility (PBS, pH 7.4) |
| TP-H (Ref) | -H | -Acetyl | > 50.0 | 42.5 ± 3.1 | < 1 µg/mL |
| TP-Me (Lead) | -CH | -Acetyl | 2.1 ± 0.2 | 1.8 ± 0.3 | 15 µg/mL |
| TP-Et | -CH | -Acetyl | 8.5 ± 1.2 | 7.9 ± 0.9 | 12 µg/mL |
| TP-Ph | -Phenyl | -Acetyl | 18.2 ± 2.5 | 22.1 ± 4.0 | < 1 µg/mL |
Analysis:
-
Potency Jump: The shift from Hydrogen (TP-H) to Methyl (TP-Me) results in a >20-fold increase in potency.
-
Steric Limit: Extending the alkyl chain to Ethyl (TP-Et) reduces potency, suggesting the binding pocket at the 6-position is sterically restricted and optimized specifically for a methyl group.
-
Solubility Correlation: The 6-methyl compound exhibits significantly higher aqueous solubility, correlating with the "crystal packing disruption" hypothesis.
Validated Experimental Protocols
To ensure reproducibility of the data presented above, the following protocols for synthesis and biological evaluation are provided.
Synthesis of 6-Methylthieno[2,3-b]pyridines (Thorpe-Ziegler Cyclization)
Objective: Construct the thienopyridine core with regioselective 6-methyl substitution.
-
Reagents:
-
Precursor: 2-mercapto-3-cyano-4,6-dimethylpyridine (for 6-methyl analog) OR 2-mercapto-3-cyano-4-methylpyridine (for unsubstituted).
-
Alkylating Agent: 2-Chloro-N-arylacetamide.
-
Base: Sodium ethoxide (NaOEt) or KOH.
-
Solvent: Ethanol (EtOH) or DMF.
-
-
Procedure:
-
Step A (S-Alkylation): Dissolve the pyridinethione precursor (1.0 equiv) in DMF containing KOH (1.1 equiv). Add 2-Chloro-N-arylacetamide (1.0 equiv) dropwise at 0°C. Stir at RT for 30 min. Precipitate with water, filter, and dry.
-
Step B (Cyclization): Suspend the S-alkylated intermediate in dry EtOH containing catalytic NaOEt. Reflux for 2–4 hours. The Thorpe-Ziegler cyclization occurs, forming the thiophene ring fused to the pyridine.
-
Step C (Purification): Cool to RT. The product often precipitates. Recrystallize from EtOH/DMF. Note: The 6-methyl variant will crystallize as distinct needles/prisms, while the unsubstituted variant often forms amorphous powders or tight plates due to stacking.
-
Antiproliferative Assay (MTT Protocol)
Objective: Determine IC
-
Seeding: Plate MDA-MB-231 cells at
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C/5% CO . -
Treatment: Prepare stock solutions of compounds in DMSO (10 mM). Dilute serially in culture medium (Final DMSO < 0.1%). Treat cells for 48h.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.
-
Solubilization: Remove medium carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation: Plot dose-response curves (Log[Inhibitor] vs. % Viability) and calculate IC
using non-linear regression (GraphPad Prism).
Strategic Recommendations
For drug discovery programs targeting PI-PLC or tubulin using the thienopyridine scaffold:
-
Prioritize 6-Methylation: It is a high-value "magic methyl" modification that simultaneously fixes solubility and potency issues.
-
Avoid Bulky 6-Substituents: Phenyl or long-chain alkyls at position 6 clash with the binding pocket walls, drastically reducing affinity.
-
Combine with 3-Amino Modifications: The 3-amino group is essential for H-bonding. Recent SAR suggests acylation of this amine can further tune metabolic stability, provided the 6-methyl anchor is present.
Decision Logic for Scaffold Optimization
Caption: Decision tree for optimizing Position 6 on the thienopyridine ring.
References
-
Haverkate, N. A., et al. (2022). "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity." Molecules, 27(3), 836.
-
Abdel-Hafez, N. A., et al. (2009). "Antiarrhythmic activities of some new synthesized tricyclic and tetracyclic thienopyridine derivatives." Scientia Pharmaceutica, 77, 539–553.
-
Giraud, F., et al. (2021). "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." Journal of Organic Chemistry.
-
Leung, E., et al. (2017). "Novel Thieno[2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism." Frontiers in Oncology.
Sources
Safety Operating Guide
Operational Disposal Guide: 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
Executive Safety Directive
Do NOT dispose of this compound down the drain. 6-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic tertiary amine containing a sulfur moiety.[1] Improper disposal presents two critical risks:
-
Aquatic Toxicity: Thienopyridine derivatives are potent bioactive agents (often antiplatelet precursors) and can disrupt aquatic ecosystems.
-
Incineration Hazards: The sulfur content requires disposal facilities equipped with wet scrubbers to capture sulfur oxides (
), preventing acid gas emissions.
Immediate Action: Segregate as "Organic Base / Sulfur-Containing / Toxic."
Chemical Characterization & Hazard Profile[2][3]
To understand the disposal logic, we must analyze the molecule's functional reactivity.
| Feature | Chemical Implication | Disposal Consequence |
| Structure | Fused Thiophene-Pyridine ring | High thermal stability; requires high-temp incineration. |
| Functional Group | Tertiary Amine ( | Basic. Incompatible with acids (exothermic) and strong oxidizers. |
| Element | Sulfur (S) | Generates |
| Toxicity Class | Acute Toxin / Irritant | Requires double-containment and strict PPE (Nitrile gloves, P95/P100 respirator). |
Note on Nomenclature: While standard IUPAC numbering for thieno[3,2-c]pyridine places the nitrogen at position 5, "6-Methyl" references in literature often refer to specific isomeric variations or derivative numbering. For disposal purposes, the protocol is identical: treat as a toxic, sulfur-bearing organic base.
Waste Segregation Protocol
Effective disposal starts at the bench. You must segregate this waste stream to prevent dangerous cross-reactivity in the central accumulation area.
A. The "Amine Rule" (Incompatibility)
-
NEVER mix this waste with Strong Acids (e.g., HCl,
).-
Reason: Rapid exothermic reaction forming salts, potentially pressurizing the container.
-
-
NEVER mix with Strong Oxidizers (e.g., Peroxides, Nitric Acid).
-
Reason: Risk of fire or formation of unstable N-oxides.
-
-
NEVER mix with Halogenated Solvents (unless unavoidable).
-
Reason: Keeping it in the "Non-Halogenated" stream reduces disposal costs, as halogenated waste requires more complex thermal treatment.
-
B. Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Headspace: Leave 10% headspace to allow for vapor expansion.
-
Labeling: Must explicitly state:
Disposal Workflows
The following workflows detail the path from the laboratory bench to the final destruction facility.
Workflow A: Liquid Waste (Mother Liquors/Solvents)
Most common scenario: The compound is dissolved in organic solvents (Methanol, Ethyl Acetate, etc.).
-
pH Check: Ensure waste stream is Neutral or Basic (pH
7). -
Bulking: Pour into the "Non-Halogenated Organic Solvents" carboy.
-
Flagging: If the concentration of the thienopyridine is
, attach a specific constituent tag to the carboy for the waste vendor.
Workflow B: Solid Waste (Pure Compound/Spill Debris)
Scenario: Expired pure reagent, contaminated gloves, or silica gel from purification.
-
Double Bagging: Place solid waste in a clear polyethylene bag, seal it, then place inside a secondary bag.
-
Classification: Label as "Solid Hazardous Waste - Toxic Organics."
-
Disposal Bin: Place in the solid waste drum destined for High-Temperature Incineration .
Decision Logic Diagram
Figure 1: Waste stream segregation logic ensuring compatibility with thermal oxidation facilities.
Spill Management Protocol
In the event of a spill, the basicity and toxicity of the compound dictate the response.
PPE Required:
-
Nitrile Gloves (Double gloving recommended).
-
Safety Goggles.[8]
-
Lab Coat.[8]
-
Respiratory protection (if powder/dust is generated).[9]
Step-by-Step Response:
-
Isolate: Evacuate the immediate area.
-
Neutralize (Optional but Recommended):
-
Since the compound is an amine (base), you can apply a weak acid neutralizer (e.g., Citric Acid based spill kit) to reduce volatility and reactivity.
-
Warning: Do not use strong mineral acids.
-
-
Absorb: Use an inert absorbent (Vermiculite, Bentonite clay, or Universal Spill Pads).
-
Avoid: Cellulose-based absorbents if the spill also involves strong oxidizers.
-
-
Collect: Scoop absorbed material into a heavy-duty hazardous waste bag.
-
Clean: Wipe the surface with a soap/water solution (amines are generally soluble in dilute aqueous acid or organic solvents, but soap/water is safest for final polish).
Regulatory & Compliance Codes
When filling out your waste manifest (e.g., EPA Form 8700-22 in the USA), use the following guidelines. Note: Always verify with your local EHS officer as state regulations vary.
-
RCRA Hazard Class:
-
Likely D001 (Ignitable) if in flammable solvent.
-
If pure: Not strictly P or U listed by specific name, but falls under General Hazardous Waste due to toxicity.
-
-
DOT Shipping Name (for waste):
References
-
National Center for Biotechnology Information (PubChem). Compound Summary for CID 45117639 (5-Methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA). Retrieved from [Link]
Sources
- 1. open.alberta.ca [open.alberta.ca]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. wku.edu [wku.edu]
- 6. researchgate.net [researchgate.net]
- 7. The other sulfides: Organic sulfur species in amine solvents | Gas Processing & LNG [gasprocessingnews.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. capotchem.com [capotchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | TCI AMERICA [tcichemicals.com]
- 12. 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride | 28783-41-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
